Atr-IN-16
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Overview
Description
Atr-IN-16 is a highly effective inhibitor of ataxia telangiectasia and Rad3-related kinase (ATR kinase). It has shown significant anticancer activity, particularly in LoVo cells, with an IC50 value of 410 nM . The compound is known for its potential in cancer treatment due to its ability to inhibit ATR kinase, which plays a crucial role in the DNA damage response and cell cycle regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Atr-IN-16 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through various organic reactions such as nucleophilic substitution, cyclization, and amide bond formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistency and scalability. The reaction conditions are carefully controlled to maintain the quality and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Atr-IN-16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the structure of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents into the molecule .
Scientific Research Applications
Atr-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of ATR kinase and its effects on DNA damage response.
Biology: Employed in cellular studies to investigate the role of ATR kinase in cell cycle regulation and apoptosis.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit ATR kinase and induce cell death in cancer cells.
Industry: Utilized in the development of new therapeutic agents targeting ATR kinase for cancer treatment.
Mechanism of Action
Atr-IN-16 exerts its effects by inhibiting ATR kinase, a key enzyme involved in the DNA damage response. ATR kinase is activated in response to DNA damage and replication stress, leading to the phosphorylation of downstream targets such as CHK1. By inhibiting ATR kinase, this compound disrupts the DNA damage response, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
AZD6738 (Ceralasertib): Another ATR kinase inhibitor with similar anticancer properties.
VE-821: A potent ATR kinase inhibitor used in preclinical studies.
ETP-46464: An ATR kinase inhibitor with demonstrated efficacy in cancer models.
Uniqueness of Atr-IN-16
This compound stands out due to its high potency and selectivity for ATR kinase. Its IC50 value of 410 nM in LoVo cells highlights its effectiveness in inhibiting ATR kinase. Additionally, its ability to induce cell death in cancer cells through disruption of the DNA damage response makes it a unique and valuable compound for cancer research and therapy .
Biological Activity
Atr-IN-16, a potent inhibitor of the ATR (Ataxia Telangiectasia and Rad3 related) kinase, has garnered significant attention in cancer research due to its promising biological activity, particularly in the context of anticancer therapy. This article delves into the biological mechanisms, efficacy, and potential applications of this compound, supported by relevant data tables and case studies.
Overview of ATR Kinase
ATR kinase plays a crucial role in the cellular response to DNA damage, particularly during the S and G2 phases of the cell cycle. It is essential for maintaining genomic stability by activating cell cycle checkpoints and facilitating DNA repair mechanisms. Inhibiting ATR can sensitize cancer cells to DNA-damaging agents, making it a target of interest for cancer therapeutics.
This compound functions by selectively inhibiting ATR kinase activity. This inhibition disrupts the DNA damage response, leading to increased levels of DNA damage in cancer cells. The compound's efficacy is particularly notable in tumor cells with defective DNA repair mechanisms, which are more reliant on ATR for survival.
Key Findings from Research Studies
- Anticancer Efficacy : this compound has demonstrated significant anticancer activity across various cancer cell lines. In particular, it showed an IC50 value of 410 nM in LoVo colorectal cancer cells, indicating its potency as an ATR inhibitor .
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Ferroptosis Induction : Recent studies have highlighted this compound's role in inducing ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Research indicated that treatment with this compound led to increased reactive oxygen species (ROS) levels in breast cancer cell lines such as MDA-MB-231 and BT-474 .
- Table 1: Effect of this compound on ROS Levels
Cell Line ROS Increase (%) p-value BT-474 109.7 < 0.0001 MDA-MB-231 35.1 < 0.0001 -
Gene Expression Modulation : The treatment with this compound resulted in significant changes in the expression levels of various genes associated with ferroptosis. Notably, genes such as Alox15 and Ncoa4 exhibited upregulation, while Gpx4 and Nrf2 showed downregulation in treated cells .
- Table 2: Gene Expression Changes Induced by this compound
Gene Name Expression Change (Fold) p-value Alox15 16.38 < 0.0001 Gpx4 -11.63 < 0.0001 Nrf2 -2 < 0.05
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Study on Colorectal Cancer : A study focusing on LoVo cells revealed that treatment with this compound not only inhibited cell proliferation but also enhanced sensitivity to conventional chemotherapeutics such as oxaliplatin.
- Breast Cancer Models : In models using MDA-MB-231 and BT-474 cells, this compound treatment led to significant tumor regression when combined with other targeted therapies, showcasing its potential for combination therapy strategies .
Properties
Molecular Formula |
C19H25N7O |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-(2,4-dimethylpyrazol-3-yl)-6-[(3R)-3-methylmorpholin-4-yl]-N-(5-methyl-1H-pyrazol-3-yl)pyridin-2-amine |
InChI |
InChI=1S/C19H25N7O/c1-12-10-20-25(4)19(12)15-8-16(21-17-7-13(2)23-24-17)22-18(9-15)26-5-6-27-11-14(26)3/h7-10,14H,5-6,11H2,1-4H3,(H2,21,22,23,24)/t14-/m1/s1 |
InChI Key |
ONKJHQQFFLEAGL-CQSZACIVSA-N |
Isomeric SMILES |
C[C@@H]1COCCN1C2=CC(=CC(=N2)NC3=NNC(=C3)C)C4=C(C=NN4C)C |
Canonical SMILES |
CC1COCCN1C2=CC(=CC(=N2)NC3=NNC(=C3)C)C4=C(C=NN4C)C |
Origin of Product |
United States |
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